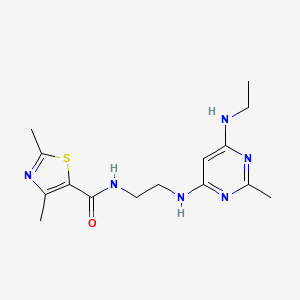
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would involve providing a basic overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the synthesized compound would also be reported.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. This could include looking at how the compound reacts with other substances, its stability under various conditions, and any notable chemical properties.Physical And Chemical Properties Analysis
This would involve analyzing properties such as the compound’s melting point, boiling point, solubility, and spectral data.Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those containing thiazole and pyrimidine rings, are critical in medicinal chemistry due to their diverse biological activities. These compounds have shown promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial activities among others (Pluta, Morak-Młodawska, & Jeleń, 2011). The structural modifications of these heterocycles have led to significant improvements in their pharmacological properties, showcasing the potential of similar structural compounds in drug discovery and development.
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, closely related to pyrimidines, have been reviewed for their antitumor activities. Some compounds have progressed beyond preclinical testing, highlighting the importance of these heterocyclic structures in the search for new anticancer drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009). This emphasizes the potential for N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide and similar compounds in oncological research.
Environmental and Biological Implications
Research on the environmental and biological implications of compounds with similar structures, such as the removal of persistent organic pollutants and understanding their toxicological profiles, is crucial for developing safer and more effective chemicals for various applications. For example, the study of sulfamethoxazole, a compound with an amine group similar to the one in the chemical of interest, highlights the challenges and solutions in removing such compounds from aqueous solutions using cleaner techniques (Prasannamedha & Kumar, 2020).
Safety And Hazards
This would involve looking at the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.
Direcciones Futuras
This would involve discussing potential future research directions, such as further studies to better understand the compound’s properties or potential applications.
Please consult with a professional chemist or a relevant expert for a detailed analysis of this specific compound. They would have access to specialized databases and tools that can provide more specific and detailed information.
Propiedades
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6OS/c1-5-16-12-8-13(21-10(3)20-12)17-6-7-18-15(22)14-9(2)19-11(4)23-14/h8H,5-7H2,1-4H3,(H,18,22)(H2,16,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFULMYWWNQVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=C(N=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)
![3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2501216.png)
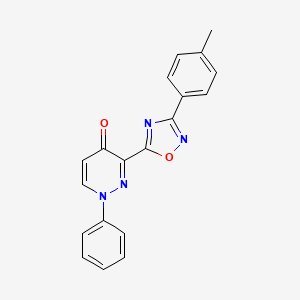
![8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2501222.png)
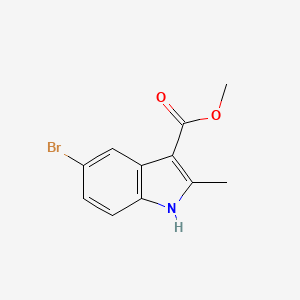
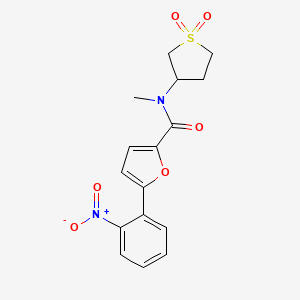
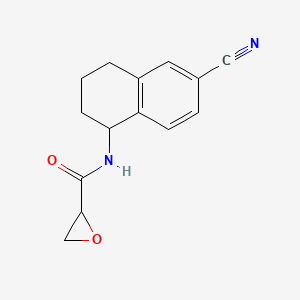

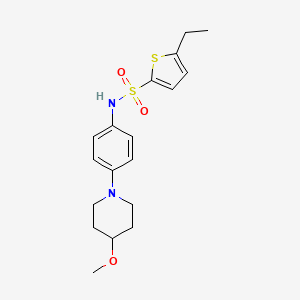
![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2501231.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid](/img/structure/B2501232.png)

![1-(Propan-2-yl)-2-azaspiro[3.4]octane](/img/structure/B2501237.png)
![Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate](/img/structure/B2501238.png)